[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
This compound belongs to the 1,4-benzothiazine sulfone class, characterized by a fused benzene-thiazine ring system with two sulfonyl oxygen atoms (1,1-dioxido). Key structural features include:
- 6-Fluoro substituent: Enhances electronegativity and may influence electronic distribution or hydrogen bonding.
- 2,4-Dimethylphenyl methanone group: A bulky aromatic ketone substituent, contributing to lipophilicity and steric hindrance.
Properties
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFNO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKJVCPWBHKCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activity. Its unique structure combines a benzothiazine core with various functional groups, which may influence its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, highlighting key research findings and case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 486.36 g/mol. The presence of bromine and fluorine atoms suggests that this compound may exhibit significant biological properties due to their electronegative nature, which can enhance interactions with target biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.36 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-ylmethanone |
Antimicrobial Properties
Research indicates that compounds with similar structural features to benzothiazines often possess antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been widely studied. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- In Vivo Studies : A study conducted on mice treated with similar benzothiazine derivatives showed a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of apoptotic markers in tumor tissues.
- Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating a potential mechanism for its anticancer effects.
Mechanistic Insights
The biological activity of 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may be attributed to:
- Reactivity with Biological Targets : The presence of electrophilic centers in the structure allows for potential interactions with nucleophilic sites on proteins or nucleic acids.
- Modulation of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following benzothiazine derivatives share core structural motifs but differ in substituents, influencing their physicochemical and hypothetical biological properties.
Substituent Variations and Molecular Features
| Compound Name | Benzothiazine Substituents | Methanone Group | Molecular Formula (if available) | Key Features | References |
|---|---|---|---|---|---|
| Target: 4-(3-Bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Bromophenyl, 6-Fluoro | 2,4-Dimethylphenyl | Not explicitly provided | Bromine (electron-withdrawing), fluorine (electronegative), and bulky methanone group; moderate lipophilicity. | N/A |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dimethoxyphenyl, 6-Fluoro | 2,4-Dimethylphenyl | C₂₅H₂₂FNO₅S | Methoxy groups (electron-donating) enhance solubility; higher oxygen content vs. bromine. Molecular weight: 467.51 g/mol. | |
| 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Bromophenyl | Phenyl | C₂₂H₁₅BrNO₃S | Bromine at para position (positional isomer of target); simpler phenyl methanone reduces steric hindrance. Molecular weight: ~461.33 g/mol. | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl, 7-Fluoro | 4-Ethylphenyl | Likely C₂₅H₂₁FNO₃S | Ethyl and methyl groups increase lipophilicity; fluorine at position 7 may alter electronic interactions. | |
| Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) | 7-Ethoxy, 3-Methyl | 4-Bromophenyl | Likely C₂₃H₁₉BrNO₄S | Ethoxy group enhances metabolic stability; bromine and methyl substituents balance steric and electronic effects. Molecular weight: ~501.37 g/mol. |
Key Structural and Functional Insights
Halogen vs. Alkoxy Substituents :
- Bromine (target, ) contributes to halogen bonding and electron-withdrawing effects, whereas methoxy/ethoxy groups () enhance solubility and electron donation.
- Example : The 3,5-dimethoxyphenyl analog () may exhibit better aqueous solubility than the brominated target compound due to polar methoxy groups.
Positional Isomerism: The 3-bromophenyl (target) vs.
Methanone Group Modifications: Bulky 2,4-dimethylphenyl (target) vs. smaller phenyl () or ethylphenyl () groups influence steric hindrance and lipophilicity.
Fluorine Placement :
- Fluorine at position 6 (target) vs. 7 () may differentially modulate ring electronics and hydrogen-bonding capacity.
Crystallographic and Analytical Considerations
Structural analyses of these compounds likely employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
